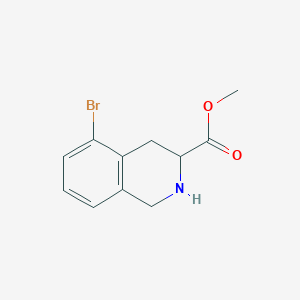

Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Description

Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a brominated tetrahydroisoquinoline derivative with the molecular formula C₁₁H₁₂BrNO₂ (free base) and a molecular weight of 270.12 g/mol . Its hydrochloride salt form (C₁₁H₁₃BrClNO₂, MW 306.58 g/mol) is commonly used in pharmaceutical research due to enhanced solubility and stability . The compound features a bromine atom at position 5 of the isoquinoline ring and a methyl ester group at position 3, making it a versatile intermediate for synthesizing bioactive molecules, such as angiotensin II receptor antagonists and marine algal bromophenol derivatives .

Properties

IUPAC Name |

methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12/h2-4,10,13H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAFKZZXSROWTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(CN1)C=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661412 | |

| Record name | Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219170-24-7 | |

| Record name | Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the bromination of a suitable tetrahydroisoquinoline precursor followed by esterification. One common method is the bromination of 1,2,3,4-tetrahydroisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting bromo derivative is then subjected to esterification using methanol and a catalytic amount of acid, such as sulfuric acid, to yield the desired methyl ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo oxidation reactions to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form the corresponding tetrahydroisoquinoline derivative using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 5-Br THIQ serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals. Its unique structural features allow for modifications that can lead to the development of new therapeutic agents.

Reactions Involving Methyl 5-Br THIQ

The compound can undergo several chemical reactions:

- Bromination : The bromine atom at the 5th position can be substituted or modified.

- Esterification : The carboxylate group can be transformed into other functional groups.

- Reduction and Oxidation : The compound can be reduced to alcohols or oxidized to carboxylic acids.

Biological Applications

Pharmacological Properties

Research indicates that Methyl 5-Br THIQ exhibits potential biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound may possess antibacterial properties.

- Anticancer Potential : Preliminary research suggests it could inhibit cancer cell proliferation through specific molecular interactions.

Mechanism of Action

The mechanism of action involves interaction with biological macromolecules such as enzymes and receptors. The presence of the bromine atom enhances its binding affinity, potentially modulating various biochemical pathways.

Medicinal Chemistry

Development of Therapeutic Agents

Methyl 5-Br THIQ is being investigated for its potential role in developing drugs targeting neurological disorders and cardiovascular diseases. Its unique structure allows for modifications that could enhance efficacy and reduce side effects.

Industrial Applications

Production of Fine Chemicals

In the industrial sector, Methyl 5-Br THIQ is utilized as a building block for synthesizing specialty chemicals, agrochemicals, and dyes. Its versatility makes it valuable in various chemical manufacturing processes.

Case Studies

- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that Methyl 5-Br THIQ inhibited the growth of certain cancer cell lines. The study highlighted its potential as a lead compound for developing anticancer drugs.

- Antimicrobial Research : Another investigation focused on the antimicrobial properties of Methyl 5-Br THIQ against Gram-positive bacteria. Results indicated significant inhibition zones compared to control substances.

- Pharmacokinetic Studies : Research examining the pharmacokinetics of Methyl 5-Br THIQ showed promising absorption profiles in preclinical models, suggesting potential for oral bioavailability in therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is primarily related to its interaction with biological targets such as enzymes and receptors. The bromine atom and the ester group play crucial roles in binding to the active sites of these targets, modulating their activity. The compound can inhibit or activate specific pathways, leading to therapeutic effects .

Comparison with Similar Compounds

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Molecular Formula : C₁₁H₁₅BrClN .

- Key Differences: Substituents: Contains 4,4-dimethyl groups on the tetrahydroisoquinoline ring, increasing steric hindrance and lipophilicity compared to the target compound.

- Impact : The dimethyl groups may reduce reactivity in cross-coupling reactions compared to the unsubstituted target compound .

(S)-2-(6-Fluorobenzo[d]oxazol-2-yl)-6-methoxy-5-((5-methoxypyridin-2-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

- Molecular Formula : C₂₅H₂₁FN₂O₆ (free acid form) .

- Key Differences: Substituents: Features a fluorobenzooxazole moiety and methoxy groups at positions 5 and 6, enhancing receptor-binding affinity as an angiotensin II antagonist.

- Impact : The fluorine and methoxy groups improve metabolic stability and target specificity.

Enantiomeric and Diastereomeric Variants

(R)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Derivatives

- Example: Methyl (R)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate .

- Key Differences: Stereochemistry: The R-configuration at position 3 alters chiral recognition in biological systems. Applications: Limited commercial availability compared to the (S)-enantiomer, suggesting divergent pharmacological profiles .

Marine Algae-Derived Analogues

Methyl (S)-8-Bromo-6-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

- Molecular Formula: C₁₂H₁₃BrNO₄ .

- Key Differences :

Research Findings and Implications

Synthetic Utility : The bromine atom in the target compound enables Suzuki-Miyaura cross-coupling reactions , a pathway less feasible in dimethyl-substituted analogues due to steric hindrance .

Biological Relevance : Unlike fluorine- and methoxy-substituted derivatives , the target compound lacks direct therapeutic data but serves as a precursor for bioactive molecules.

Salt vs. Free Base : The hydrochloride salt (CAS 1219210-17-9) shows improved aqueous solubility , critical for in vitro assays .

Biological Activity

Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound that has garnered attention for its diverse biological activities. This article explores its potential applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties.

- Molecular Formula : CHBrNO

- Molecular Weight : 270.12 g/mol

- IUPAC Name : methyl (3R)-5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

- CAS Number : 1219170-24-7

Synthesis

The synthesis of this compound typically involves two main steps:

- Bromination : The precursor 1,2,3,4-tetrahydroisoquinoline is brominated using bromine or N-bromosuccinimide (NBS) in a solvent like dichloromethane.

- Esterification : The brominated intermediate undergoes esterification with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the modulation of key signaling pathways. For instance:

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells.

- Apoptosis Induction : The compound activates caspases and increases the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins .

Case Studies

-

Study on Glioma Cells :

A recent investigation assessed the effects of this compound on glioma cells. The results indicated an IC value of approximately 10 µM for inhibiting cell proliferation. The study also noted a significant increase in apoptosis markers in treated cells compared to controls . -

Antibacterial Efficacy :

In another study focusing on bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. These findings suggest that this compound could be a promising lead for developing new antibacterial agents .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in critical metabolic pathways.

- Receptor Modulation : It is believed to interact with neurotransmitter receptors which could explain its potential in treating neurological disorders.

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.